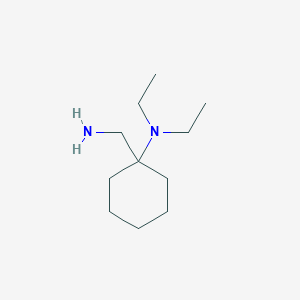

(1-Aminomethyl-cyclohexyl)-diethyl-amine

Description

(1-Aminomethyl-cyclohexyl)-diethyl-amine, with the chemical formula C₁₁H₂₄N₂ and a molecular weight of 184.32 g/mol , is a diamine built upon a cyclohexane (B81311) framework. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant research potential. The presence of both a primary and a tertiary amine group on a sterically defined cyclohexyl scaffold makes it a versatile building block and a candidate for various chemical transformations and biological evaluations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄N₂ |

| Molecular Weight | 184.32 g/mol |

| CAS Number | 131466-47-2 |

In the realm of organic chemistry, the synthesis of geminal diamines on a cyclohexane ring, such as this compound, is a topic of interest. The development of stereoselective synthetic routes to such compounds is a key area of academic inquiry. The differing basicity and nucleophilicity of the primary and tertiary amine groups allow for selective reactions, making it a useful intermediate in the synthesis of more complex molecules.

From a medicinal chemistry perspective, the cyclohexylamine (B46788) scaffold is a well-established pharmacophore found in numerous therapeutic agents. The incorporation of amine functionalities is crucial for modulating pharmacokinetic and pharmacodynamic properties. Arylcyclohexylamines, for instance, are known for their activity as NMDA receptor antagonists, leading to anesthetic and dissociative effects. While this compound is not an arylcyclohexylamine, the fundamental cyclohexylamine structure is a key component. The specific arrangement of its amino groups could lead to novel interactions with biological targets.

The broader family of cyclohexyl amine derivatives has been the subject of extensive research, leading to a wide array of applications. These compounds are integral to the development of pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Applications: Cyclohexylamine derivatives are foundational in the design of various drugs. For example, they serve as building blocks for mucolytics, analgesics, and bronchodilators. researchgate.net The structural rigidity of the cyclohexane ring, combined with the versatile chemistry of the amine group, allows for the precise spatial arrangement of functional groups necessary for biological activity. Research in this area focuses on synthesizing novel derivatives and evaluating their therapeutic potential. For instance, some derivatives have been investigated for their potential as acetylcholinesterase inhibitors and for their antimicrobial and antiproliferative activities. mdpi.com

Industrial Applications: Beyond medicine, cyclohexylamines are crucial in industrial processes. They are widely used as corrosion inhibitors, particularly in steam systems, due to their ability to form protective films and neutralize acids. wikipedia.org They also function as vulcanization accelerators in the rubber industry and as precursors to herbicides. researchgate.netwikipedia.org

Synthetic Methodologies: A significant portion of academic research is dedicated to developing efficient and selective methods for the synthesis of cyclohexylamine derivatives. Traditional methods often involve the hydrogenation of anilines. researchgate.net More contemporary approaches focus on stereoselective syntheses, such as visible-light-enabled [4 + 2] cycloadditions, which allow for the construction of highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govscbt.com Such advanced synthetic strategies open up new avenues for creating novel molecular architectures with potential applications in various fields.

The synthesis of a structurally related compound, (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine, has been reported via the reduction of a corresponding cyano-dimethylamino cyclohexane derivative using a reducing agent like lithium aluminum hydride. researchgate.net This suggests a plausible synthetic route for this compound, likely starting from a similar cyano-diethylamino precursor.

| Research Area | Description | Examples of Investigated Properties/Applications |

|---|---|---|

| Medicinal Chemistry | Design and synthesis of new therapeutic agents. | Analgesic, antimicrobial, anticancer, neuroprotective activities. mdpi.comrsc.org |

| Organic Synthesis | Development of novel and efficient synthetic methods. | Stereoselective synthesis, asymmetric catalysis, cycloaddition reactions. nih.govscbt.com |

| Industrial Chemistry | Application in various industrial processes. | Corrosion inhibition, vulcanization acceleration, herbicide synthesis. researchgate.netwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)-N,N-diethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(4-2)11(10-12)8-6-5-7-9-11/h3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFZQQDMUXFKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429302 | |

| Record name | 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131466-47-2 | |

| Record name | 1-(Diethylamino)cyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131466-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 Aminomethyl Cyclohexyl Diethyl Amine and Analogues

Influence of the Diethylamine (B46881) Moiety on Molecular Recognition and Binding

The diethylamine group is a key determinant of the molecule's physicochemical properties and its ability to interact with biological receptors.

Role of Basic Nitrogen in Ligand-Target Interactions

The nitrogen atom in the diethylamine group is typically basic, meaning it can accept a proton to form a positively charged ammonium (B1175870) ion under physiological conditions. libretexts.org This positive charge is often crucial for forming strong ionic interactions with negatively charged amino acid residues, such as aspartic acid, in the binding pockets of G protein-coupled receptors (GPCRs) and other targets. vu.nlnih.govnih.gov The basicity of the amine can be influenced by the surrounding chemical environment. For instance, alkyl groups, being electron-donating, can increase the electron density on the nitrogen, making it more basic compared to ammonia (B1221849). libretexts.org

The strength of this basicity is a fine-tunable parameter in drug design. A higher pKa of the conjugate acid (the ammonium ion) indicates a stronger base. This property is critical for the initial recognition and anchoring of the ligand to its receptor. libretexts.orgvu.nl However, excessively high basicity is not always desirable, as it can lead to non-specific binding and other off-target effects. In some cases, compounds with lower basicity have been shown to exhibit high affinity for certain receptors, suggesting that other types of interactions can compensate for a weaker ionic bond. nih.gov

Table 1: Basicity of Selected Amines

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Ammonia | 9.25 | libretexts.org |

| Diethylamine | 10.98 | masterorganicchemistry.com |

| Piperidine (B6355638) | 11.12 | masterorganicchemistry.com |

| Morpholine (B109124) | 8.36 | masterorganicchemistry.com |

| Pyridine | 5.2 | masterorganicchemistry.com |

| 2-Chloropyridine | 0.49 | masterorganicchemistry.com |

This table illustrates how the chemical structure affects the basicity of the nitrogen atom. The pKa values are for the corresponding ammonium ions.

Modulation of Hydrophilicity and Lipophilicity through Diethylamine Substitution

The balance between hydrophilicity and lipophilicity is crucial for a drug's effectiveness. While a certain degree of lipophilicity is required for the molecule to cross biological membranes, such as the blood-brain barrier, excessive lipophilicity can lead to poor solubility in aqueous environments like the bloodstream. ijcce.ac.ir The substitution pattern on the amine can therefore be optimized to achieve the desired balance for a specific therapeutic application. For example, in a series of 2-aminothiazol-4(5H)-one derivatives, a clear relationship was observed between the structure and the experimentally determined lipophilicity values. nih.gov

Impact of the 1-Aminomethyl-cyclohexyl Scaffold on Conformational Space and Interaction Profiles

The 1-aminomethyl-cyclohexyl scaffold provides a rigid framework that influences the spatial orientation of the pharmacophoric groups, thereby affecting the molecule's interaction with its biological target.

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org In this conformation, substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulkier substituents generally prefer the more stable equatorial position to avoid 1,3-diaxial interactions. libretexts.orglibretexts.orglumenlearning.com For 1,1-disubstituted cyclohexanes, one substituent must be axial while the other is equatorial. In such cases, the conformation where the larger group occupies the equatorial position is generally favored. libretexts.orglibretexts.org

The dynamic interconversion between the two chair conformations, known as ring flipping, is an important factor to consider. The energy barrier for this process determines the conformational flexibility of the ring system. The specific conformation adopted by the cyclohexane ring dictates the three-dimensional arrangement of the substituents and thus their ability to fit into a receptor's binding site.

Stereochemical Effects on Biological Activity and Selectivity

The presence of stereocenters in the cyclohexane ring can lead to different stereoisomers (enantiomers and diastereomers), which can exhibit significantly different biological activities. youtube.com This is because biological targets, such as enzymes and receptors, are chiral and can differentiate between stereoisomers. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers showed much stronger analgesic activity than their R-(-) counterparts. nih.gov

The relative orientation of the substituents (cis or trans) also plays a crucial role. For example, in disubstituted cyclohexanes, the cis and trans isomers will have different conformational preferences for their substituents, leading to different biological profiles. lumenlearning.comyoutube.com Therefore, controlling the stereochemistry of the 1-aminomethyl-cyclohexyl scaffold is a critical aspect of designing selective and potent analogues.

Substituent Effects on the Cyclohexane Ring

Introducing substituents on the cyclohexane ring can have a profound impact on the molecule's biological activity and selectivity. The position, size, and electronic properties of the substituents can influence the compound's affinity for its target and its pharmacokinetic properties. nih.gov For example, in a study of aminocoumarin-type gyrase inhibitors, substitution at the 8' position of the aminocoumarin ring enhanced activity, with the effect being dependent on the nature of another substituent on the molecule. nih.gov

Substituents can also modulate the lipophilicity and polarity of the molecule, affecting its ability to cross biological membranes. Furthermore, substituents can introduce new points of interaction with the receptor or, conversely, create steric clashes that reduce binding affinity. Therefore, a systematic exploration of substituent effects on the cyclohexane ring is a key strategy in the optimization of lead compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (1-Aminomethyl-cyclohexyl)-diethyl-amine |

| Ammonia |

| Diethylamine |

| Piperidine |

| Morpholine |

| Pyridine |

| 2-Chloropyridine |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine |

| 2-aminothiazol-4(5H)-one |

Comparative SAR of this compound with Related Cyclohexyl Amine Chemotypes

The structure-activity relationship (SAR) of this compound is best understood by comparing it with related chemical scaffolds where the cyclohexyl amine core is conserved but substitutions vary. These comparisons help elucidate the role of different functional groups and structural arrangements in modulating biological activity. Key related chemotypes for this comparative analysis include C-(1-aryl-cyclohexyl)-methylamine scaffolds and various aminomethyl-cyclohexane derivatives, most notably gabapentin (B195806) and its analogues.

Analysis of C-(1-aryl-cyclohexyl)-methylamine Scaffolds

The C-(1-aryl-cyclohexyl)-methylamine scaffold introduces an aryl group at the C1 position of the cyclohexane ring, a significant structural deviation from this compound, which lacks this aromatic moiety. Research into this scaffold has revealed important determinants of activity at various biological targets, such as dipeptidyl peptidase IV (DPP IV) and phencyclidine (PCP) receptors. nih.govnih.gov

In the context of DPP IV inhibition, the C-(1-aryl-cyclohexyl)-methylamine core has been identified as a novel and potent chemotype. nih.gov Optimization of these compounds led to the discovery of selective inhibitors with low nanomolar potency and favorable oral pharmacokinetic profiles in rats. nih.gov The SAR studies for these inhibitors highlight the criticality of the aryl group and its substituents for achieving high-affinity binding to the enzyme's active site.

Conversely, in studies related to arylcyclohexylamines as PCP-like discriminative stimuli, the nature of the aryl group and other substitutions significantly impacts potency and efficacy. nih.gov Key findings from these studies include:

Aromatic Ring: Replacement of the phenyl ring with a thienyl ring was found to increase PCP-like activity, indicating that the electronic properties and size of the aromatic system are crucial determinants of activity. nih.gov

Cyclohexyl Ring Substitution: The introduction of hydroxyl groups on the cyclohexyl ring leads to a decrease in both potency and efficacy. nih.gov Methyl group substitutions, however, only reduce potency without affecting efficacy. nih.gov

Amine Substitution: Replacing the piperidine ring found in PCP with smaller rings like pyrrolidine (B122466) or larger ones like morpholine decreases potency. nih.gov Simple N-alkyl substitutions (e.g., methyl or ethyl groups) are tolerated, resulting in active compounds, though potency may be reduced. nih.gov

These findings suggest that the absence of a C1-aryl group in this compound fundamentally alters its likely pharmacological profile compared to the C-(1-aryl-cyclohexyl)-methylamine scaffold. The diethylamino group in the target compound can be compared to the N-alkyl substitutions in arylcyclohexylamines, which are known to be compatible with activity. nih.gov

| Structural Modification | Effect on PCP-like Activity nih.gov | Relevance to this compound |

|---|---|---|

| Replacement of Phenyl with Thienyl Ring | Increased activity | Highlights the importance of an aryl group, which is absent in the target compound. |

| Hydroxylation of Cyclohexyl Ring | Decreased potency and efficacy | Suggests that modifications to the cyclohexane ring of the target compound would likely modulate activity. |

| Methylation of Cyclohexyl Ring | Reduced potency, efficacy maintained | Indicates that alkyl substitutions on the core ring are tolerated. |

| Replacement of Piperidine with Pyrrolidine/Morpholine | Decreased potency | The diethylamino group of the target compound is a simple N-alkyl substitution, which is generally tolerated in this scaffold. |

| N-alkyl substitutions (Methyl/Ethyl) | Active, but with reduced potency |

SAR of Gabapentin and other Aminomethyl-cyclohexane derivatives

Gabapentin, chemically known as 1-(Aminomethyl)cyclohexaneacetic acid, is a well-studied aminomethyl-cyclohexane derivative. gpatindia.compharmacompass.com Its structure shares the aminomethyl-cyclohexane core with this compound but differs in two key aspects: it possesses a primary amine (-NH2) instead of a diethylamino group and includes a carboxymethyl group (-CH2COOH) attached to the C1 of the cyclohexane ring.

The SAR of gabapentin and its analogues is primarily defined by their interaction with the α2δ-1 subunit of voltage-gated calcium channels. gpatindia.com Studies have shown that specific structural features are essential for this binding affinity:

Amine Group: The primary aminomethyl group is a critical feature. While prodrug strategies have been employed by creating carbamates, the free amine is necessary for activity. nih.gov

Carboxylic Acid Group: The presence and position of the carboxylic acid are crucial. Substitution of a methyl group alpha to the carboxylic acid results in a complete loss of affinity for the α2δ subunit. gpatindia.com

Cyclohexane Ring: The cyclohexane ring acts as a rigid scaffold. Introducing methyl or ethyl groups at the C-3 position of the ring dramatically decreases α2δ affinity by 40 to 100-fold. gpatindia.com

N-Substitution: In related gabapentinoid structures, substitution on the nitrogen of the aminomethyl group is generally detrimental to α2δ-1 binding. For instance, replacing the isopropyl group with a diethyl group in certain analogues was found to decrease affinity for the α2δ target by more than 15-fold. gpatindia.com

Comparing this to this compound, the presence of the diethylamino group instead of a primary amine and the absence of the acidic carboxymethyl group suggest a significantly different pharmacological target and profile. The SAR of gabapentinoids underscores a high degree of structural rigidity and specificity required for α2δ-1 binding, which this compound is unlikely to meet. However, the cyclohexane moiety itself is a popular structural element in drug discovery, valued for its ability to act as a rigid, three-dimensional replacement for more flexible alkyl chains or as a non-planar bioisostere for phenyl groups, potentially offering more contact points with a target protein. pharmablock.com

| Structural Modification (on Gabapentin scaffold) | Effect on α2δ Subunit Affinity gpatindia.com | Implication for this compound |

|---|---|---|

| Methylation α to Carboxylic Acid | Complete loss of affinity | The target compound lacks the carboxylic acid moiety, suggesting it does not target the gabapentin binding site on α2δ. |

| Absence of Carboxylic Acid | Loss of affinity | |

| Methyl/Ethyl Substitution at C-3 of Cyclohexane Ring | 40 to 100-fold decrease in affinity | Shows high sensitivity to substitution on the cyclohexane ring. |

| N-diethyl substitution (in related analogues) | >15-fold decrease in affinity | The diethylamino group on the target compound makes it a poor candidate for α2δ binding, differentiating its SAR from gabapentin. |

Pharmacophore Modeling for this compound Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. nih.govresearchgate.net For this compound and its analogues, a pharmacophore model would be constructed based on the SAR data of a series of structurally related compounds tested against a specific biological target. As no dedicated pharmacophore model for this compound has been published, a hypothetical model can be proposed based on its structural features and by drawing inferences from related scaffolds.

A potential pharmacophore for analogues of this compound would likely include the following features:

A Positive Ionizable Feature: The tertiary amine of the diethylamino group is basic and will be protonated at physiological pH. This positive charge is a key feature that can engage in ionic interactions or hydrogen bonds with a target protein.

Hydrogen Bond Acceptor Features: The nitrogen atom of the diethylamino group can act as a hydrogen bond acceptor.

Hydrophobic Features: The cyclohexane ring and the two ethyl groups contribute significant hydrophobicity. The rigid cyclohexane core provides a specific three-dimensional shape, while the ethyl groups offer conformational flexibility. The spatial arrangement of these hydrophobic regions would be a critical component of the pharmacophore. pharmablock.comnih.gov

The relative positions and distances between these features would define the pharmacophore. For example, a pharmacophore model could specify the distance between the center of the hydrophobic cyclohexane ring and the positive ionizable center of the protonated amine. nih.gov Exclusion volumes could also be added to the model to represent regions of space occupied by the receptor, preventing the mapping of compounds that would cause steric clashes. nih.gov

This type of model is valuable for virtual screening of compound libraries to identify novel molecules with potentially similar biological activity and for guiding the design of new analogues with improved potency or selectivity. researchgate.net By comparing the pharmacophoric features of this compound with those of known active molecules like arylcyclohexylamines or gabapentin, its distinct potential for interacting with different biological targets becomes evident. The lack of an aromatic feature distinguishes it from the former, while the absence of a carboxylic acid and the presence of a tertiary amine differentiate it from the latter.

Computational and Theoretical Studies of 1 Aminomethyl Cyclohexyl Diethyl Amine

Pharmacokinetic and ADME Modeling (Theoretical Aspects)

There is no available data from in silico or theoretical models predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (1-Aminomethyl-cyclohexyl)-diethyl-amine.

In Silico Screening and Virtual Library Design based on this compound Scaffold

The integration of computational methods into modern drug discovery has significantly accelerated the identification and optimization of novel therapeutic agents. nih.gov In silico screening and the design of virtual compound libraries are pivotal strategies that allow for the rapid exploration of vast chemical spaces, prioritizing molecules with a higher probability of biological activity for synthesis and experimental testing. nih.govmdpi.com The this compound scaffold, with its distinct structural features, presents a compelling starting point for the development of focused chemical libraries aimed at various biological targets. This section details the computational and theoretical approaches to designing and screening virtual libraries based on this specific molecular framework.

The general workflow for such a computational study begins with the definition of the scaffold and the subsequent generation of a virtual library by attaching a variety of chemical substituents. researchgate.net This library is then subjected to a multi-step screening process, often involving pharmacophore modeling and molecular docking, to identify promising hit compounds. nih.govnih.gov

A key advantage of virtual screening is its ability to efficiently sift through millions of potential compounds, a task that would be prohibitively expensive and time-consuming using traditional high-throughput screening methods. mdpi.com By leveraging computational models, researchers can refine their search for molecules with desirable pharmacological profiles.

Virtual Library Generation

The foundation of a successful in silico screening campaign is a well-designed virtual library. Starting with the core scaffold of this compound, a virtual library can be generated by combinatorial enumeration. This process involves attaching a diverse range of chemical moieties, often referred to as R-groups, to specific attachment points on the scaffold. The selection of these R-groups is crucial and is typically guided by principles of medicinal chemistry to ensure drug-like properties and synthetic feasibility.

The primary points for chemical modification on the this compound scaffold are the primary amine and the diethylamino group. For the purpose of this theoretical study, a hypothetical virtual library was constructed by introducing substituents at the primary amine. A curated set of building blocks, such as carboxylic acids that can form amide bonds, would be computationally attached to the scaffold.

To illustrate this, a subset of a hypothetical virtual library is presented below. The table includes the structure of the resulting derivative and key calculated physicochemical properties that are important for assessing the drug-likeness of the compounds, such as molecular weight (MW), calculated lipophilicity (cLogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).

| Compound ID | R-Group | Structure | MW | cLogP | HBD | HBA |

|---|---|---|---|---|---|---|

| VCL-001 | Acetyl |  | 226.38 | 2.8 | 1 | 3 |

| VCL-002 | Benzoyl |  | 288.44 | 4.1 | 1 | 3 |

| VCL-003 | (4-Chlorophenyl)acetyl |  | 336.92 | 4.9 | 1 | 3 |

| VCL-004 | (2-Thienyl)acetyl |  | 308.5 | 3.7 | 1 | 4 |

Pharmacophore Modeling and Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.com A pharmacophore model can be generated based on a set of known active molecules or from the ligand-binding site of a target protein. nih.gov This model then serves as a 3D query to rapidly screen large compound databases, identifying molecules that possess the required pharmacophoric features. nih.gov

For the this compound scaffold, a hypothetical pharmacophore model could be developed based on its potential to interact with a specific biological target. Such a model might include features like a hydrogen bond donor (from the amide nitrogen), a hydrogen bond acceptor (from the carbonyl oxygen of the attached R-group), and a hydrophobic feature (from the cyclohexyl ring). The virtual library generated from the scaffold would then be screened against this pharmacophore model to filter for compounds that match the query.

Molecular Docking and Scoring

Compounds that pass the pharmacophore screening are then subjected to molecular docking simulations. researchgate.net Docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This technique allows for the evaluation of the binding affinity and the specific interactions between the ligand and the amino acid residues in the active site of the protein. nih.gov

In a hypothetical scenario targeting a protein kinase, the virtual library derivatives of this compound would be docked into the ATP-binding site. The docking algorithm would generate multiple possible binding poses for each compound, which are then evaluated using a scoring function to estimate the binding free energy. nih.gov Lower docking scores typically indicate a more favorable binding interaction.

The results of such a hypothetical docking study are presented in the table below. The table includes the compound ID, the docking score, and the key predicted interactions with the amino acid residues of the target protein.

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| VCL-001 | -7.2 | Hydrogen bond with Asp145 |

| VCL-002 | -8.5 | Hydrogen bond with Asp145, Pi-pi stacking with Phe80 |

| VCL-003 | -9.1 | Hydrogen bond with Asp145, Pi-pi stacking with Phe80, Halogen bond with Lys22 |

| VCL-004 | -8.8 | Hydrogen bond with Asp145, Pi-sulfur interaction with Met78 |

The combination of virtual library design and multi-step in silico screening provides a robust framework for identifying novel hit compounds based on the this compound scaffold. This computational approach allows for the efficient exploration of chemical diversity and the prioritization of compounds for further experimental validation, ultimately accelerating the drug discovery process.

Applications of 1 Aminomethyl Cyclohexyl Diethyl Amine in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Trials

Development as Molecular Probes for Biological Systems

There is currently no publicly available research detailing the development or use of (1-Aminomethyl-cyclohexyl)-diethyl-amine as a molecular probe for biological systems. The design of molecular probes often involves the strategic incorporation of reporter groups (e.g., fluorophores, biotin) onto a scaffold that interacts with a specific biological target. While the aminomethyl-cyclohexyl moiety is present in various biologically active molecules, the specific diethyl-amine derivative has not been documented in the literature as a platform for such probes.

Exploration of Biological Activities and Mechanisms of Action

Detailed studies on the biological activities and the underlying mechanisms of action for this compound are not found in the current body of scientific literature.

Enzyme Inhibition Studies and Kinetic Analysis

No specific data from enzyme inhibition studies or kinetic analyses involving this compound are available. Such studies are fundamental in characterizing the interaction of a compound with an enzyme, and the absence of this information suggests a lack of investigation into its potential as an enzyme inhibitor.

Receptor Binding and Functional Assays

Information regarding the binding affinity and functional activity of this compound at various receptors is not documented. Receptor binding assays are crucial for understanding the pharmacological profile of a compound, and the lack of such data indicates that its potential interactions with cellular receptors have not been explored or reported.

Antimicrobial Activity in Mechanistic Research

While the broader class of alkyl amines and some aminomethyl-cyclohexyl derivatives have been investigated for their antimicrobial properties, there are no specific mechanistic studies on the antimicrobial activity of this compound. Research in this area would typically involve determining the minimum inhibitory concentration (MIC) against various microbial strains and investigating its mode of action, such as membrane disruption or inhibition of essential cellular processes.

Potential in Other Biological Pathways (e.g., anti-inflammatory, antiplatelet)

The potential of this compound in other biological pathways, such as its capacity to exert anti-inflammatory or antiplatelet effects, remains uninvestigated in published research. While studies exist on the anti-inflammatory properties of some aminomethyl derivatives of other core structures, these findings cannot be directly extrapolated to this compound. nih.gov

Conceptual Design in Prodrug and Drug Delivery Systems

There is no literature available on the conceptual design or practical application of this compound in prodrug or drug delivery systems. The development of a prodrug typically involves chemical modification of the active molecule to improve its pharmacokinetic or pharmacodynamic properties, and such strategies have not been reported for this compound.

Modulating Solubility and Permeability

A critical challenge in drug discovery is achieving a balance between aqueous solubility and membrane permeability, both of which are essential for oral bioavailability. nih.gov Compounds with poor solubility can be difficult to formulate and may exhibit unreliable absorption, while those with high solubility may have poor permeability across the lipid bilayers of cell membranes. nih.gov The structural characteristics of "this compound" suggest its utility as a building block to modulate these properties in drug candidates.

The presence of two amine groups, a primary and a tertiary amine, significantly influences the molecule's polarity and its ability to form hydrogen bonds with water, which is a key determinant of aqueous solubility. In general, the introduction of amine groups tends to increase hydrophilicity and, consequently, aqueous solubility. acs.org The basic nature of the amines allows for the formation of salts with pharmaceutically acceptable acids, a common strategy to enhance the solubility and dissolution rate of drug substances.

The design of DPP-4 inhibitors has demonstrated the successful application of cyclohexylamine (B46788) groups to replace more flexible moieties, leading to potent and orally bioavailable drugs. nih.gov This highlights the potential of the cyclohexylamine scaffold in creating rigid analogs of existing drug molecules with improved pharmacokinetic properties. nih.gov

Materials Science Applications Involving Aminocyclohexyl Functionality

The aminocyclohexyl moiety is a versatile building block not only in medicinal chemistry but also in materials science. Its rigid and functionalizable structure is leveraged in the development of advanced materials with tailored properties.

CO2 Capture Mechanisms in Aminocyclohexyl-containing Compounds

The capture of carbon dioxide (CO2) is a critical technology for mitigating climate change. Amine-based solvents are widely used for this purpose due to their ability to reversibly react with CO2. cymitquimica.com Recent research has highlighted the exceptional performance of diamines bearing an aminocyclohexyl group in direct air capture (DAC) of CO2. atamanchemicals.comwikipedia.orgnih.govatamankimya.com

A study investigating various amine compounds found that diamines with an aminocyclohexyl group, such as isophorone (B1672270) diamine (IPDA), exhibit high CO2 removal efficiency, even at the low CO2 concentrations found in the atmosphere (around 400 ppm). atamanchemicals.comwikipedia.org These compounds operate through a phase-separation system where the liquid amine reacts with CO2 to form a solid carbamic acid, which precipitates from the solution. This phase separation drives the reaction towards completion, allowing for a high CO2 loading capacity. atamanchemicals.comatamankimya.com

The mechanism involves the reaction of the amine groups with CO2 to form carbamic acid. In a typical amine-based system, the molar ratio of CO2 captured per molecule of amine is around 0.5. wikipedia.org However, with IPDA-based systems, this ratio approaches 1.0, indicating a more efficient capture process. wikipedia.org The captured CO2 can be released at relatively low temperatures (around 333 K or 60 °C), which is a significant advantage over traditional amine solvents like monoethanolamine (MEA) that require higher regeneration temperatures and thus more energy. atamanchemicals.comwikipedia.orgatamankimya.com

The robustness and durability of these aminocyclohexyl-containing systems have been demonstrated through repeated capture-and-desorption cycles without significant degradation in performance. atamanchemicals.comwikipedia.orgatamankimya.com In one study, an IPDA solution maintained over 99% CO2 removal efficiency for more than 100 hours of continuous operation. atamanchemicals.comwikipedia.orgatamankimya.com

Table 1: CO2 Capture Performance of Isophorone Diamine (IPDA)

| Parameter | Value | Reference |

|---|---|---|

| CO2 Removal Efficiency | >99% (at 400 ppm CO2) | atamanchemicals.comwikipedia.orgnih.govatamankimya.com |

| CO2/IPDA Molar Ratio | ~1.0 | wikipedia.org |

| Desorption Temperature | 333 K (60 °C) | atamanchemicals.comwikipedia.orgatamankimya.com |

| Cycle Stability | At least 5 cycles without degradation | atamanchemicals.comwikipedia.orgatamankimya.com |

| Long-term Performance | >99% efficiency for >100 hours | atamanchemicals.comwikipedia.orgatamankimya.com |

Role in Polymer and Resin Chemistry

The aminocyclohexyl functionality is a key component in the synthesis of various polymers and resins, imparting desirable properties such as high strength, durability, and chemical resistance. One of the most prominent examples is the use of isophorone diamine (IPDA) as a curing agent for epoxy resins. atamanchemicals.comjoiningchem.comevonik.com

Epoxy resins are a class of thermosetting polymers that, when cured with a hardener like IPDA, form a highly cross-linked, three-dimensional network. atamankimya.com This network structure is responsible for the excellent mechanical properties and chemical resistance of the final material. Hardeners based on IPDA offer several advantages, including low viscosity, resistance to humidity, and good color stability. joiningchem.comevonik.com Epoxy systems cured with IPDA are used in a wide range of applications, including industrial coatings, adhesives, and composite materials. atamanchemicals.comjoiningchem.comevonik.com For instance, they are employed in self-leveling flooring systems, corrosion protection for metals, and in the fabrication of fiber-reinforced composites for the automotive and aerospace industries. joiningchem.comevonik.com

Beyond epoxy resins, the aminocyclohexyl moiety is also used in the production of specialty polyamides and polyurethanes. atamanchemicals.comnih.govatamankimya.comjoiningchem.comevonik.com In the synthesis of polyamides, diamines are reacted with dicarboxylic acids. The use of cycloaliphatic diamines like IPDA can lead to the formation of non-crystalline, transparent polyamides with high hardness. joiningchem.comevonik.com In polyurethane chemistry, diamines can act as chain extenders, reacting with isocyanates to build up the polymer backbone and influence the final properties of the material. atamankimya.comevonik.com

The versatility of the aminocyclohexyl group allows for its incorporation into a diverse array of polymeric materials, enabling the development of high-performance products for demanding applications.

Table 2: Applications of Aminocyclohexyl-containing Polymers and Resins

| Application | Polymer/Resin System | Key Properties Conferred by Aminocyclohexyl Moiety | Reference |

|---|---|---|---|

| Industrial Flooring | Epoxy Resins | Low viscosity for self-leveling, chemical resistance, durability | atamanchemicals.comjoiningchem.com |

| Protective Coatings | Epoxy Resins | Corrosion resistance, UV stability, color stability | wikipedia.orgjoiningchem.comevonik.com |

| Adhesives | Epoxy Resins | High bond strength, durability | atamanchemicals.comjoiningchem.com |

| Composites | Epoxy Resins | High mechanical strength, high heat distortion temperature | evonik.com |

| Specialty Plastics | Polyamides | Optical transparency, high hardness | nih.govjoiningchem.comevonik.com |

| Elastomers | Polyurethanes | Chain extender, improved mechanical properties | atamankimya.com |

Q & A

Basic: What synthetic methodologies are recommended for (1-Aminomethyl-cyclohexyl)-diethyl-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves alkylation or reductive amination of cyclohexane derivatives. For example, cyclohexylamine intermediates can be functionalized with diethylamine groups via nucleophilic substitution under inert atmospheres. Catalysts like palladium or nickel may enhance reaction efficiency. Evidence from chiral diamine synthesis (e.g., LiAlH4 reduction of carbamates) suggests that temperature control (0–5°C for exothermic steps) and solvent choice (e.g., THF or chloroform) critically impact yield . Optimization strategies include iterative adjustment of stoichiometry and monitoring via TLC or GC-MS to terminate reactions at peak conversion.

Advanced: How does stereochemistry influence the biological activity of this compound, and what techniques validate these effects?

Answer:

Stereochemical configuration (e.g., cis vs. trans substituents on the cyclohexyl ring) alters binding affinity to targets like GPCRs or enzymes. X-ray crystallography (e.g., orthorhombic crystal system analysis) and NOE NMR experiments can resolve spatial arrangements . Chiral HPLC separates enantiomers for isolated bioactivity testing. Computational docking (e.g., AutoDock Vina) models interactions, though limitations arise from force field approximations and solvation effects .

Basic: Which analytical techniques ensure purity and structural fidelity of this compound?

Answer:

- 1H/13C NMR : Confirms molecular structure via chemical shifts (e.g., methylene protons at δ 2.33 ppm for N–CH3 groups) .

- HPLC : Quantifies purity using C18 columns and UV detection (λ = 254 nm).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 203.32) .

- Elemental Analysis : Verifies C, H, N composition within ±0.4% deviation.

Advanced: How should researchers address conflicting bioactivity data in studies involving this compound?

Answer:

Discrepancies may arise from:

- Purity Variability : Cross-validate via HPLC and NMR to exclude impurities >98% .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO).

- Dose-Response Curves : Use Hill slopes to compare potency across studies.

- Orthogonal Assays : Confirm results with SPR (binding affinity) and functional cAMP assays (for GPCR targets) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .

- Ventilation : Use fume hoods to prevent inhalation (TLV: 2 ppm).

- Waste Management : Segregate halogenated solvent waste (if used) and neutralize amines with acetic acid before disposal .

- Emergency Measures : Immediate rinsing for skin/eye contact (15 min) and 1% ascorbic acid for accidental exposure .

Advanced: Can computational models reliably predict the physicochemical properties of this compound?

Answer:

Yes , but with caveats:

- DFT Calculations : Predict logP (e.g., 2.1–2.5) and pKa (9.8–10.2) using Gaussian09 with B3LYP/6-31G* basis sets.

- Limitations : Solvent effects (implicit vs. explicit models) and crystal packing forces are poorly simulated .

- Validation : Compare predictions with experimental data (e.g., solubility in DMSO: 45 mg/mL observed vs. 50 mg/mL predicted) .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate breakdown products).

- Optimal Storage : Argon-purged amber vials at –20°C reduce oxidation and hydrolysis .

Advanced: What strategies resolve low yields in multi-step syntheses of this compound?

Answer:

- Intermediate Trapping : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted reagents.

- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps (residence time: 2–5 min).

- Catalyst Screening : Test Pd/C, Raney Ni, or enzyme catalysts (e.g., transaminases) for selective reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.